(4-Methoxyoxan-4-yl)methanethiol
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Overview
Description
(4-Methoxyoxan-4-yl)methanethiol is a chemical compound with the molecular formula C7H14O2S. It is also known by its IUPAC name, (4-methoxytetrahydro-2H-pyran-4-yl)methanethiol . This compound is characterized by the presence of a methoxy group and a thiol group attached to a tetrahydropyran ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyoxan-4-yl)methanethiol typically involves the reaction of 4-methoxytetrahydropyran with a thiol reagent under controlled conditions. One common method is the nucleophilic substitution reaction where the methoxy group is replaced by a thiol group. This reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. This might involve the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyoxan-4-yl)methanethiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxyoxan-4-yl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of thiol-based biochemical processes and enzyme mechanisms.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methoxyoxan-4-yl)methanethiol involves its functional groups. The thiol group can participate in nucleophilic reactions, forming covalent bonds with electrophiles. This makes it useful in various chemical transformations and biological interactions. The methoxy group can also influence the reactivity and stability of the compound, making it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
(4-Hydroxyoxan-4-yl)methanethiol: Similar structure but with a hydroxyl group instead of a methoxy group.
(4-Methoxyoxan-4-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness
(4-Methoxyoxan-4-yl)methanethiol is unique due to the presence of both a methoxy group and a thiol group on the tetrahydropyran ring. This combination of functional groups provides distinct reactivity and makes it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
(4-methoxyoxan-4-yl)methanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-8-7(6-10)2-4-9-5-3-7/h10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDXHZVGQLXOGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)CS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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